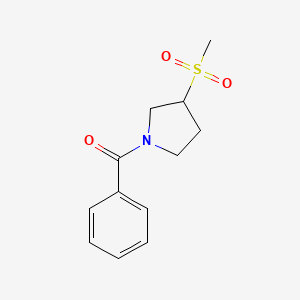

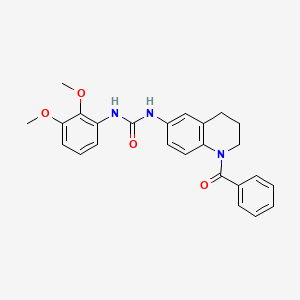

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety next to the piperazine ring, a sulfonyl group, and a methoxybenzamide group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for its activity .Applications De Recherche Scientifique

Neurotransmission Studies

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide has been utilized in neuroscientific research to explore the serotonergic system. It acts as a 5-HT1A antagonist, enabling detailed study of serotonin receptors through techniques like positron emission tomography (PET). This application is crucial for understanding serotonin's role in various neurological and psychiatric conditions (Plenevaux et al., 2000).

Brain Imaging

The compound's properties make it a potent candidate for developing brain imaging agents, particularly for PET scans. Studies have demonstrated its potential in mapping brain regions with high precision, providing insights into neurobiological processes and aiding in the diagnosis of neurological disorders (Mou et al., 2009).

Antioxidant Properties

Research has also explored the antioxidant capabilities of derivatives of this compound. These studies contribute to a broader understanding of how such compounds can mitigate oxidative stress, potentially offering therapeutic avenues for diseases where oxidative damage is a key factor (Malík et al., 2017).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been synthesized for use as derivatization reagents in liquid chromatography. This application highlights the compound's versatility in enhancing detection sensitivity and specificity in analytical methods (Wu et al., 1997).

Receptor Binding Studies

The compound's ability to interact selectively with dopamine D(4) receptors has been the focus of receptor binding studies. This research is vital for developing new treatments for psychiatric disorders such as schizophrenia and drug addiction by targeting specific neurotransmitter systems (Perrone et al., 2000).

Mécanisme D'action

Target of Action

A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structural similarity to fpmint, it could potentially interact with ents in a similar manner . FPMINT is more selective to ENT2 than to ENT1 .

Biochemical Pathways

Ents, which could be the potential targets of this compound, are involved in the transport of nucleosides across cell membranes, thereby affecting nucleotide synthesis and adenosine function .

Result of Action

If this compound acts similarly to fpmint, it could potentially inhibit the function of ents, thereby affecting nucleotide synthesis and adenosine function .

Action Environment

This compound offers immense potential in scientific research due to its diverse applications.

Orientations Futures

The future directions for the research on N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide could involve further studies on its structure-activity relationship . It is expected that structural modification may further improve its potency and selectivity and lead to the development of useful pharmacological agents .

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBQGJDDAYGWBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)

![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)